An In-depth Technical Guide to 5-bromo-1H-imidazole-4-carbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 5-bromo-1H-imidazole-4-carbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-1H-imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, properties, synthesis, and potential biological activities, with a focus on its relevance to cancer research. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Chemical Structure and Properties
5-bromo-1H-imidazole-4-carbonitrile is a substituted imidazole featuring a bromine atom at the 5-position and a nitrile group at the 4-position. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a common scaffold in many biologically active molecules.[1][2]
Table 1: Physicochemical Properties of 5-bromo-1H-imidazole-4-carbonitrile [1]
| Property | Value |
| Molecular Formula | C₄H₂BrN₃ |
| Molecular Weight | 171.98 g/mol |
| IUPAC Name | 5-bromo-1H-imidazole-4-carbonitrile |
| CAS Number | 586965-53-9 |
| Canonical SMILES | C1=NC(=C(N1)Br)C#N |
| InChI Key | QYUBMLMMDSDYNW-UHFFFAOYSA-N |
| Computed XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Synthesis of 5-bromo-1H-imidazole-4-carbonitrile
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a commercially available precursor, 1H-imidazole-4-carbonitrile.
Caption: Proposed workflow for the synthesis of 5-bromo-1H-imidazole-4-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the bromination of imidazoles.[2]
Materials:
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1H-imidazole-4-carbonitrile
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N-bromosuccinimide (NBS)
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Acetonitrile (ACN), anhydrous
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Sodium thiosulfate solution (aqueous, 10%)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole-4-carbonitrile (1 equivalent) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-bromo-1H-imidazole-4-carbonitrile.
Spectroscopic Characterization
The structure of the synthesized 5-bromo-1H-imidazole-4-carbonitrile would be confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are not available, representative data from closely related structures are presented below.
Table 2: Expected Spectroscopic Data for 5-bromo-1H-imidazole-4-carbonitrile
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C2-H proton, typically in the range of δ 7.5-8.5 ppm. The N-H proton will appear as a broad singlet.[3] |
| ¹³C NMR | Resonances for the three imidazole carbons and the nitrile carbon. The carbon bearing the bromine (C5) would be expected to appear around δ 100-120 ppm. The nitrile carbon would be in the range of δ 115-120 ppm. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. N-H stretching vibrations would be observed around 3100-3300 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (171.98 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). |
Potential Biological Activity and Applications in Drug Discovery
Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2] The introduction of a bromine atom and a nitrile group can enhance the biological activity of the imidazole scaffold.[2]
Anticancer Potential
Numerous studies have highlighted the potential of imidazole-containing compounds as anticancer agents. They have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Table 3: Representative Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazole Derivative 4d | MCF-7 (Breast) | 4.89 | [4] |
| Imidazole Derivative 5 | HepG2 (Liver) | 3.75 | [4] |
| Pyrimidine-5-carbonitrile 11b | A549 (Lung) | 2.4 | [5] |
| Indole-based Oxadiazole 2e | HCT116 (Colon) | 6.43 | [6] |
| Imidazole Derivative 47 | A549 (Lung) | 2.29 | [7] |
Note: The IC₅₀ values presented are for structurally related imidazole derivatives and are intended to be representative of the potential activity of this class of compounds.
Potential Signaling Pathway Interactions
Imidazole derivatives have been reported to modulate several key signaling pathways implicated in cancer. A potential mechanism of action for 5-bromo-1H-imidazole-4-carbonitrile could involve the inhibition of protein kinases within these pathways.
Caption: Potential signaling pathways targeted by imidazole derivatives.
Experimental Workflow for Analysis
The purity and identity of synthesized 5-bromo-1H-imidazole-4-carbonitrile can be assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of 5-bromo-1H-imidazole-4-carbonitrile.
Detailed HPLC Method (Representative)
This method is adapted from protocols for similar aromatic heterocyclic compounds.[8][9]
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HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Conclusion
5-bromo-1H-imidazole-4-carbonitrile represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies, and its structure allows for further derivatization to explore structure-activity relationships. The potential for this and related imidazole compounds to interact with key cancer-related signaling pathways warrants further investigation. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]
- 3. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR [m.chemicalbook.com]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 5-Amino-1H-imidazole-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
